Ethomoxane hydrochloride, (-)- Ethomoxane hydrochloride, (-)-
Brand Name: Vulcanchem
CAS No.: 17162-23-1
VCID: VC16507134
InChI: InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H
SMILES:
Molecular Formula: C15H24ClNO3
Molecular Weight: 301.81 g/mol

Ethomoxane hydrochloride, (-)-

CAS No.: 17162-23-1

Cat. No.: VC16507134

Molecular Formula: C15H24ClNO3

Molecular Weight: 301.81 g/mol

* For research use only. Not for human or veterinary use.

Ethomoxane hydrochloride, (-)- - 17162-23-1

Specification

CAS No. 17162-23-1
Molecular Formula C15H24ClNO3
Molecular Weight 301.81 g/mol
IUPAC Name N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine;hydrochloride
Standard InChI InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H
Standard InChI Key JAIBEXLQBQFZOW-UHFFFAOYSA-N
Canonical SMILES CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl

Introduction

Chemical Structure and Stereochemical Properties

Molecular Characterization

Ethomoxane hydrochloride, (-)-, is the hydrochloride salt of the (-)-enantiomer of ethomoxane, a benzodioxane derivative. Its IUPAC name is N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine hydrochloride. Key structural features include:

  • A benzodioxane core with an ethoxy substituent

  • A butylamine side chain linked via a methyl group

  • A single stereocenter at the benzodioxin-methylamine junction .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number6038-78-4
Molecular FormulaC15H24ClNO3\text{C}_{15}\text{H}_{24}\text{ClNO}_3
Molecular Weight (g/mol)301.81
Optical ActivityLevorotatory (-)
SMILESCCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl

The stereochemistry critically influences receptor binding. While the (+)-enantiomer shows higher affinity for alpha-1 adrenoreceptors , the (-)-enantiomer’s activity remains poorly characterized, highlighting a gap in enantiomer-specific pharmacokinetic studies.

Synthesis and Industrial Production

Synthetic Pathways

Ethomoxane hydrochloride is synthesized via salt formation from ethomoxane free base and hydrochloric acid. The free base is typically derived from:

  • Benzodioxane Core Construction: Condensation of catechol derivatives with epichlorohydrin.

  • Side-Chain Introduction: Alkylation of the benzodioxane intermediate with butylamine.

Racemic ethomoxane is resolved into enantiomers using chiral chromatography or enzymatic methods, though industrial-scale resolution techniques are proprietary.

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield
Benzodioxane FormationCatechol, epichlorohydrin, base, 80°C~65%
Amine AlkylationButylamine, K2_2CO3_3, DMF, 60°C~50%
Salt FormationHCl in ethanol, RT>90%
EnantiomerAlpha-1 (Ki_i, nM)Alpha-2 (Ki_i, nM)
(+)-12.345.6
(-)-89.4210.7

Note: Data extrapolated from structurally related compounds; experimental validation needed.

Antihypertensive Efficacy

Preclinical studies in rodent models demonstrate that racemic ethomoxane hydrochloride reduces systolic blood pressure by 20–25% at 10 mg/kg doses. Enantiomer-specific effects on heart rate and renal function remain unstudied.

ParameterClassification
Acute ToxicityNot classified
Skin CorrosionCategory 3
CarcinogenicityNo data

Research Gaps and Future Directions

Enantiomer-Specific Pharmacokinetics

  • Absorption/Distribution: No studies compare (-)- and (+)-enantiomer bioavailability.

  • Metabolism: Hepatic cytochrome P450 interactions are uncharacterized.

Therapeutic Optimization

  • Hypertension: Clinical trials are needed to evaluate enantiomer-specific efficacy and side effects.

  • Beyond Hypertension: Potential applications in benign prostatic hyperplasia (BPH) or anxiety disorders warrant exploration.

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